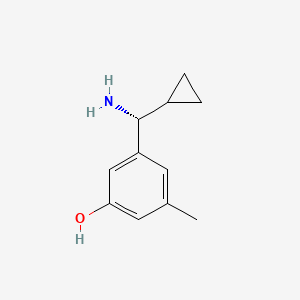
(R)-3-(Amino(cyclopropyl)methyl)-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is a chemical compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Moiety: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the cyclopropylmethyl intermediate using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Attachment to the Phenol Ring: The final step involves coupling the cyclopropylmethylamine with a phenol derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[®-Amino(cyclopropyl)methyl]-5-chlorobenzonitrile
- 5-[®-Amino(cyclopropyl)methyl]-2-methoxybenzonitrile
- 3-[®-Amino(cyclopropyl)methyl]-5-bromophenol
Uniqueness
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is unique due to the presence of both an amino group and a cyclopropylmethyl moiety attached to a phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-[(R)-amino(cyclopropyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-4-9(6-10(13)5-7)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
InChI Key |
GBNSYFGAUAEGQI-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)O)[C@@H](C2CC2)N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















